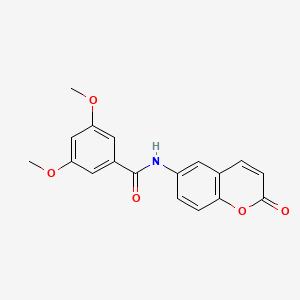
5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide (CHN-1) is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. CHN-1 is a derivative of 2-hydroxy-naphthaldehyde and 3-nitrobenzamide, and its chemical structure consists of a naphthalene ring, a nitrobenzene ring, and an amide group.
Mécanisme D'action
The mechanism of action of 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been shown to inhibit the activation of STAT3, a transcription factor that is involved in tumor growth and immune evasion. Furthermore, 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide has been found to inhibit the activity of histone deacetylases, enzymes that regulate gene expression.
Biochemical and Physiological Effects
5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and inducing DNA damage. 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide has also been found to inhibit the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xl. In addition, 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide has been found to inhibit the expression of matrix metalloproteinases, enzymes that degrade extracellular matrix and contribute to cancer invasion and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide is its broad spectrum of activity against various diseases. It has been found to have activity against cancer, viruses, and inflammation. Another advantage of 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide is its relatively low toxicity compared to other chemotherapeutic agents. However, one limitation of 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation of 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide is its limited bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide. One direction is to improve its solubility and bioavailability by developing new formulations or delivery methods. Another direction is to study its activity in combination with other chemotherapeutic agents or immunotherapies. Furthermore, the mechanism of action of 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide needs to be further elucidated to identify potential targets for drug development. Finally, clinical trials are needed to evaluate the safety and efficacy of 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide in humans.
Méthodes De Synthèse
The synthesis of 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide involves the condensation of 2-hydroxy-naphthaldehyde and 3-nitrobenzamide in the presence of a base catalyst. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide. The yield of 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide can be improved by using a high boiling point solvent and optimizing the reaction conditions.
Applications De Recherche Scientifique
5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide has been studied extensively for its potential as a therapeutic agent in various diseases. It has been shown to have anticancer, antiviral, and anti-inflammatory properties. 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide has been found to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. It has also been shown to inhibit the replication of viruses such as HIV and hepatitis C virus. In addition, 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
5-chloro-2-hydroxy-N-naphthalen-1-yl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O4/c18-11-8-13(16(21)15(9-11)20(23)24)17(22)19-14-7-3-5-10-4-1-2-6-12(10)14/h1-9,21H,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXCOQNXMUYLCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C(=CC(=C3)Cl)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5868042.png)
![4-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}morpholine](/img/structure/B5868047.png)
![N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide](/img/structure/B5868063.png)
![4-chloro-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5868070.png)


![4-fluoro-3-{[(4-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5868089.png)
![4-chloro-1,3-dimethyl-N'-[2-(trifluoromethyl)benzylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5868094.png)

![2-methoxy-N-(2-{[2-(4-methoxybenzylidene)hydrazino]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-yl)benzamide](/img/structure/B5868112.png)